molecular formula C15H23NO3 B194572 Etilefrine pivalate CAS No. 85750-39-6

Etilefrine pivalate

Cat. No. B194572
CAS RN: 85750-39-6
M. Wt: 265.35 g/mol
InChI Key: DRMHNJGOEAYOIZ-UHFFFAOYSA-N
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Description

Etilefrine pivalate is a chemical compound that belongs to the category of sympathomimetic agents. It is a prodrug of etilefrine, which is a selective alpha-1 adrenergic receptor agonist. Etilefrine pivalate is used in scientific research to study the mechanism of action of alpha-1 adrenergic receptors.

Scientific Research Applications

Prodrug Properties and Pharmacodynamics

Etilefrine pivalate, a prodrug of etilefrine, functions as an adrenergic agonist with vasoconstrictive activity. Upon hydrolysis to etilefrine, it activates alpha-1-adrenergic receptors in the arteriolar and venous vasculature, causing smooth muscle contraction. This leads to reduced venous pooling and increased blood pressure. Etilefrine pivalate may also stimulate beta-1 adrenergic receptors, resulting in positive chronotropic and inotropic effects (Etilefrine Pivalate, 2020).

Orthostatic Syndrome Management

In patients with orthostatic syndrome, etilefrine pivalate demonstrates significant pharmacodynamics. A study on 8 subjects revealed minor effects on blood pressure in the supine position but a notable increase in systolic blood pressure in those with true orthostatic syndrome. It also showed positive inotropic effects and the ability to stabilize blood pressure during tilt tests (Hengstmann, Brecht, & Ewers, 1986).

Cardiovascular Effects in Animals

Comparative studies in cats and dogs showed that etilefrine pivalate and etilefrine have qualitatively similar effects on circulation. However, etilefrine pivalate was found to be more effective after oral or intraduodenal application, suggesting lesser inactivation during the first pass compared to etilefrine (Eisenburger, Seibel, & Hampel, 1985).

Long-term Blood Pressure Management

Long-term treatment with etilefrine pivalate in patients with orthostatic dysregulation significantly improved both systolic blood pressure and blood pressure amplitude. This effect was observed over 2-6 months of therapy, indicating potential functional changes in the cardiovascular system rather than structural alterations (Jansen, Seibel, & Bühling, 1985).

Migraine Therapy in Hypotensive Patients

Etilefrine pivalate was evaluated as a migraine therapy in hypotensive patients. In a double-blind trial, its use significantly reduced the number of migraine attacks, attack duration, intensity, and the need for additional analgesic drugs. This points to etilefrine pivalate's effectiveness as a therapeutic option for migraine in hypotensive patients (Cruz, Bühling, & Seibel, 1985).

Synthesis and Esterase-Catalyzed Hydrolysis

The synthesis of 3'-(O-acyl) derivatives of etilefrine, including etilefrine pivalate, showed correlations between structure and solubility, lipophilicity, and esterase-catalyzed hydrolysis. The 3'-(O-pivaloyl) derivative, in particular, exhibited favorable solubility, improved lipophilicity, and marked stability against enzymatic cleavage in blood, with a high rate of hydrolysis in the liver (Wagner, Grill, & Henschler, 1980).

properties

CAS RN

85750-39-6

Product Name

Etilefrine pivalate

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3

InChI Key

DRMHNJGOEAYOIZ-UHFFFAOYSA-N

SMILES

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O

Canonical SMILES

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O

synonyms

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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